2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Analogs for Antipsychotic Agents : Research by Norman, Kelley, and Hollingsworth (1993) involved synthesizing conformationally restricted derivatives of remoxipride, a compound related to 2,6-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, to evaluate their potential as antipsychotic agents. Their focus was on the dopamine D-2 receptor, although enhanced affinities were not observed in this series (Norman, Kelley, & Hollingsworth, 1993).
Anti-inflammatory and Analgesic Applications : A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized new compounds derived from visnaginone and khellinone with potential applications as anti-inflammatory and analgesic agents. These compounds showed significant inhibitory activity on COX-2 selectivity, comparable to standard drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Polyamides for Material Science : Faghihi, Shabanian, and Izadkhah (2010) synthesized new optically active polyamides using a chiral diacid, which included 2-(1,3-isoindolinedione-2-yl)glutaric acid, a compound related to the chemical structure . These polyamides have potential applications in material science due to their solubility and thermal properties (Faghihi, Shabanian, & Izadkhah, 2010).
Chemical Synthesis and Characterization
High-Yield Synthesis Techniques : Bobeldijk, Verhoeff, Vekemans, Buck, Doremalen, Hoof, and Janssen (1990) developed a high-yield synthesis method for a precursor compound, which is structurally similar to this compound. Their work focused on efficient synthesis techniques, which could be relevant for the production of related compounds (Bobeldijk et al., 1990).
Heterocyclic Compound Synthesis : Studies like the one by Katritzky, Xu, He, and Mehta (2001) involve the synthesis of heterocyclic compounds including 1,4-benzothiazepines and 1,4-benzoxazepines, utilizing building blocks related to the compound . Such research contributes to the development of novel chemical entities with potential pharmacological applications (Katritzky, Xu, He, & Mehta, 2001).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many important synthetic drug molecules . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which could be a potential target of action for this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities of indole derivatives , it can be speculated that this compound may have a wide range of effects.
Properties
IUPAC Name |
2,6-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-14-11-18-15-17(9-10-19(18)26)20(27-12-4-5-13-27)16-25-24(28)23-21(29-2)7-6-8-22(23)30-3/h6-10,15,20H,4-5,11-14,16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTQSTUWZDTKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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